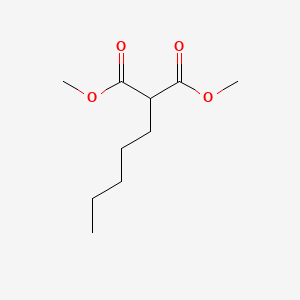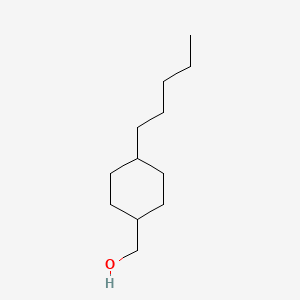
(4-Pentylcyclohexyl)methanol
Overview
Description
(4-Pentylcyclohexyl)methanol is a synthetic compound belonging to the family of cyclohexylmethanols. It is a colorless, viscous liquid with a faint odor and is commonly used in the manufacturing of perfumes and fragrances. The molecular formula of this compound is C12H24O, and it contains a six-membered cyclohexane ring substituted with a pentyl group and a hydroxymethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Pentylcyclohexyl)methanol can be synthesized through various methods. One common approach involves the hydrogenation of phenol, oxidation of cyclohexane, or direct hydration of cyclohexene . Another method includes the alkylation of p-cresol with cyclohexanol or cyclohexene in the presence of a wide-pore acidic zeolite .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The hydrogenation of phenol is a widely used method due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: (4-Pentylcyclohexyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield cyclohexylmethanol derivatives.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include cyclohexanone, cyclohexylmethane, and various substituted cyclohexyl derivatives .
Scientific Research Applications
(4-Pentylcyclohexyl)methanol has versatile applications in scientific research across various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a solvent in chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a reagent in biochemical assays.
Industry: this compound is employed in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of (4-Pentylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- Cyclohexylmethanol
- Cyclohexanol
- 4-Methylcyclohexylmethanol
Comparison: (4-Pentylcyclohexyl)methanol is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties compared to other cyclohexylmethanols. This structural variation influences its solubility, reactivity, and interaction with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
(4-pentylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQLAYIDNKQHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543503 | |
| Record name | (4-Pentylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71458-08-7 | |
| Record name | (4-Pentylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
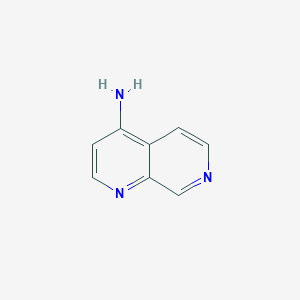

![2-(4-Fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625583.png)
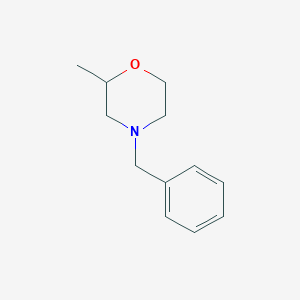

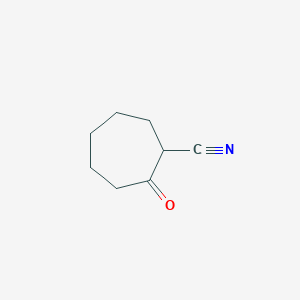
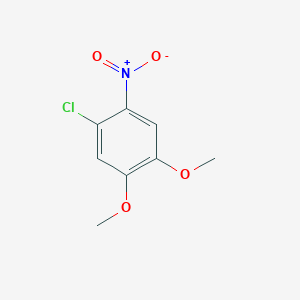
![1-[(Methylthio)methyl]ethyl acetate](/img/structure/B1625589.png)
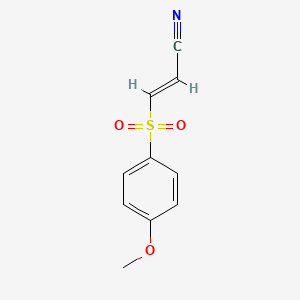

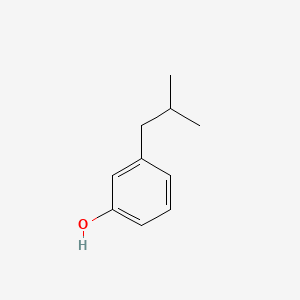
![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)
